MeIQx
Overview
Description
Synthesis Analysis
MeIQx is synthesized from 4-fluoro-o-phenylenediamine, resulting in a highly mutagenic compound with an overall yield of 21%. The synthesis process also allows for the introduction of a 14C-label in the final step through cyclization with [14C]cyanogen bromide, enabling further studies on its metabolic pathways in vivo (Grivas & Olsson, 1985).
Molecular Structure Analysis
MeIQx's molecular structure is characterized by its imidazo[4,5-f]quinoxaline core, which is crucial for its mutagenic properties. The compound's structure facilitates its interaction with DNA, leading to the formation of adducts that are significant in understanding its mutagenic mechanism (Yamashita et al., 1988).
Chemical Reactions and Properties
The reactivity of MeIQx is significantly influenced by its molecular structure. Acrolein has been identified as the reactive carbonyl responsible for MeIQx formation, with the reaction occurring across a wide pH range. This understanding is crucial for devising strategies to reduce MeIQx formation in foods (Hidalgo et al., 2020).
Physical Properties Analysis
MeIQx's physical properties, such as solubility and stability, are influenced by its structure and the conditions under which it is formed and stored. However, detailed studies specifically addressing the physical properties of MeIQx are limited in the current literature retrieved.
Chemical Properties Analysis
MeIQx's chemical properties include its mutagenicity and the ability to form DNA adducts, which are critical for its carcinogenic potential. Metabolic studies have shown that MeIQx is transformed into N-hydroxy-MeIQx in vivo, a process that significantly contributes to its mutagenic and carcinogenic properties (Gooderham et al., 1987).
Scientific Research Applications
1. Genotoxicity Reduction by Chlorophyll
- Application Summary: This research aimed to determine whether chlorophyll a and b pigments in green vegetables and fruits have antigenotoxic effects against the MeIQx compound, which is frequently formed during the cooking of meat and meat products .
- Methods of Application: The protective effects of chlorophyll a and b (0.5 and 1 M) against the heterocyclic amine compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx, 4.69 M, 9.38 M, 23.45 M) were investigated with somatic mutation and recombination test in Drosophila melanogaster . Chronic applications were performed to transheterozygous larvae with respect to two recessive genes, mwh (multiple wing hair) and flr3 (flare), by using Drosophila strains .
- Results or Outcomes: Chlorophyll a and b were effective in reducing genotoxic effects of MeIQx by both applications on individuals and it was observed that the pretreatment method was much more effective than the simultaneous one .
2. Carcinogenicity of MeIQx
- Application Summary: This research focused on the carcinogenicity of MeIQx, a heterocyclic amine contained in fried meat and fish .
- Methods of Application: The study involved administering MeIQx in the diet at doses of 0, 0.001, 0.01, 0.1, 10 ppm to 1145, 21-day-old male F344 rats .
- Results or Outcomes: The study found that MeIQx was carcinogenic in the rat liver at doses of 100 to 400 ppm . The data also suggested that bioavailability and DNA adduction by MeIQx increase linearly with increasing dose for both acute and subchronic exposures .
3. Carcinogenicity Risk of Low-Dose MeIQx
- Application Summary: This research aimed to clarify the human risk assessment of genotoxic carcinogens by examining the low-dose carcinogenicity of MeIQx .
- Methods of Application: A total of 885 male 21-day-old F344 rats were given MeIQx at doses of 0, 0.001 (equivalent to human daily intake), 0.01, 0.1, 1, 10, 100 ppm in powered diet for 16 weeks . The formation of MeIQx-DNA adducts and 8-Hydroxy-2’-deoxyguanosine (8-OHdG) levels in the liver were examined .
- Results or Outcomes: The dose-response curve of genotoxic carcinogen, MeIQx, at low-dose is different from that of high-dose . The mutation frequency from 0.001 ppm to 1 ppm were same level at control group and the values for 10 ppm and 100 ppm showed significant increase compared with the control group .
4. Measurement of MeIQx Adducts with Mouse Haemoglobin
- Application Summary: This research investigated the covalent binding of radiolabelled [14C] 2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline (MeIQx) to mouse haemoglobin in vitro and in vivo .
- Methods of Application: The study involved the development of a capillary column gas chromatography negative ion mass spectrometry (GC-MS) assay capable of detecting MeIQx liberated from haemoglobin after acid or base hydrolysis .
- Results or Outcomes: The results showed that levels of sulphinamide adducts of the dietary aromatic amine MeIQx, with haemoglobin, are very low . The implications for future human dosimetry of this carcinogen are discussed .
5. N-Hydroxy-MeIQx Production
- Application Summary: This research investigated the major oxidation product of the dietary carcinogen MeIQx with human liver .
- Methods of Application: The study involved incubation of a mixture of unlabelled MeIQx, [13C, 15N2]MeIQx and [14C]MeIQx with human hepatic microsomal fraction . The products were analysed by HPLC —thermospray mass spectrometry .
- Results or Outcomes: The study found that N-Hydroxy-MeIQx (N-OHMeIQx) is both the major oxidation product and the major genotoxic product of MeIQx generated by microsomal fractions of human liver . The reaction is catalysed almost exclusively by CYP1A2 .
6. Dose-Response Studies of MeIQx
- Application Summary: This research aimed to study the dose-response relationship of MeIQx at low doses .
- Methods of Application: The study involved administering MeIQx at various doses and examining the formation of MeIQx-DNA adducts .
- Results or Outcomes: The study found that bioavailability and DNA adduction by MeIQx increase linearly with increasing dose for both acute and subchronic exposures . These data also show that MeIQx DNA adducts are useful in predicting daily exposure and support a linear extrapolation in the risk assessment of MeIQx .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020801 | |
Record name | MeIQx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Toronto Research Chemicals MSDS], Solid | |
Record name | MeIQx | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20130 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | MeIQx | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20130 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Meiqx | |
CAS RN |
77500-04-0 | |
Record name | MeIQx | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-IQX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MeIQx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MeIQx | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 - 300 °C | |
Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.